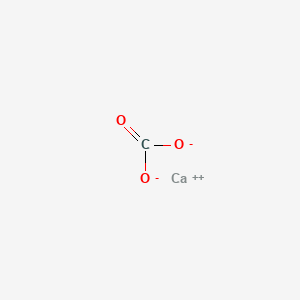

Calcium Carbonate

Cat. No. B7801255

Key on ui cas rn:

72608-12-9

M. Wt: 100.09 g/mol

InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slake is agitated for about 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To prepare the aragonitic

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated calcium carbonate of the invention

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove grit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

typically with a screen that will remove grit of about +60 mesh

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is adjusted to about 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Preferably, the amount of aragonite added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

will be produced from the slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in about three hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Ca+2].[OH-].O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 14% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slake is agitated for about 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To prepare the aragonitic

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated calcium carbonate of the invention

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove grit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

typically with a screen that will remove grit of about +60 mesh

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is adjusted to about 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Preferably, the amount of aragonite added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

will be produced from the slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in about three hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Ca+2].[OH-].O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 14% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slake is agitated for about 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To prepare the aragonitic

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated calcium carbonate of the invention

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove grit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

typically with a screen that will remove grit of about +60 mesh

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is adjusted to about 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Preferably, the amount of aragonite added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

will be produced from the slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in about three hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Ca+2].[OH-].O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 14% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

milk of lime

Name

calcium carbonate slurry

[Compound]

Name

solids

Yield

14%

Identifiers

|

REACTION_CXSMILES

|

[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slake is agitated for about 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To prepare the aragonitic

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated calcium carbonate of the invention

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove grit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

typically with a screen that will remove grit of about +60 mesh

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is adjusted to about 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Preferably, the amount of aragonite added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

will be produced from the slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in about three hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

milk of lime

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Ca+2].[OH-].O

|

|

Name

|

calcium carbonate slurry

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

[Compound]

|

Name

|

solids

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 14% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slake is agitated for about 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To prepare the aragonitic

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated calcium carbonate of the invention

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove grit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

typically with a screen that will remove grit of about +60 mesh

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is adjusted to about 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Preferably, the amount of aragonite added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

will be produced from the slake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in about three hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Ca+2].[OH-].O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 14% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |